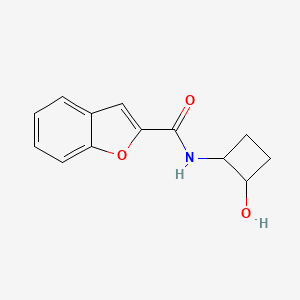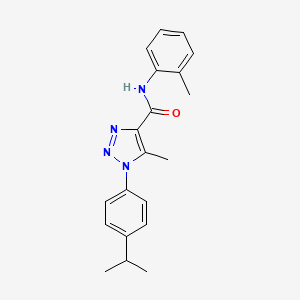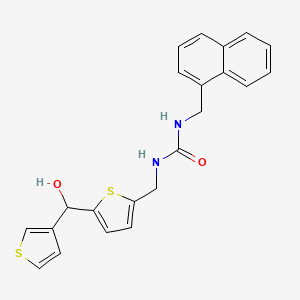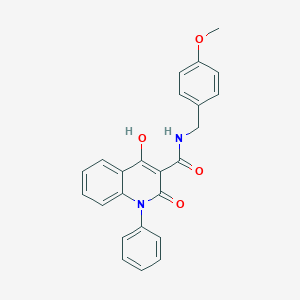
4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a hydroxy group at the 4-position, a methoxybenzyl group, and a carboxamide group
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity . ERK1/2 are crucial components of the MAP kinase pathway, which plays a significant role in cell proliferation and differentiation .
Mode of Action
It’s worth noting that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Given the potential targeting of erk1/2, it’s plausible that the map kinase pathway could be affected . This pathway is involved in a wide range of cellular processes, including growth, differentiation, and survival .
Result of Action
If the compound does indeed target erk1/2, it could potentially influence cell proliferation and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions
4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the quinoline core can be reduced to form dihydroquinolines.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, dihydroquinolines, and substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- 4-hydroxy-2-quinolone
- 4-hydroxy-1-methylquinolin-2-one
- 4-hydroxy-1-phenylquinolin-2-one
Uniqueness
What sets 4-hydroxy-N-(4-methoxybenzyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Eigenschaften
IUPAC Name |
4-hydroxy-N-[(4-methoxyphenyl)methyl]-2-oxo-1-phenylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-30-18-13-11-16(12-14-18)15-25-23(28)21-22(27)19-9-5-6-10-20(19)26(24(21)29)17-7-3-2-4-8-17/h2-14,27H,15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKSSLCLHKQQFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B3020369.png)
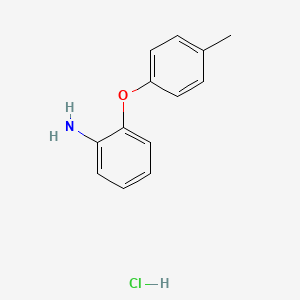
![7-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3020372.png)
![3-((2,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3020373.png)

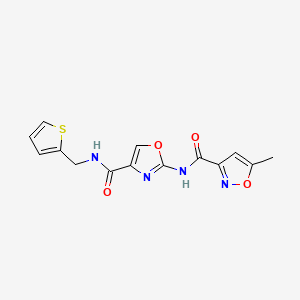
![2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B3020376.png)
![2-(4-formylphenoxy)-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide](/img/structure/B3020380.png)

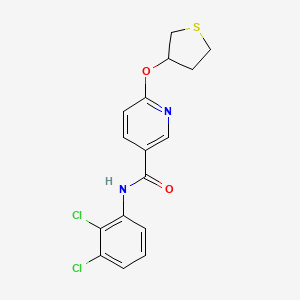
![4-benzoyl-5-(4-fluorophenyl)-7-methyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3020385.png)
